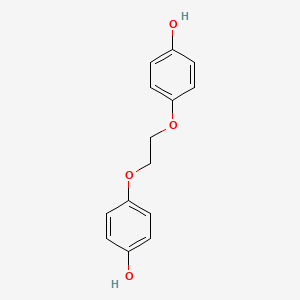

1,2-Bis(4-hydroxyphenoxy)ethane

Description

1,2-Bis(4-hydroxyphenoxy)ethane is a symmetric aromatic diol compound with an ethane backbone substituted by two 4-hydroxyphenoxy groups. It is synthesized via hydrolysis of 1,2-bis(4-aminophenyl)ethane diazonium salt, followed by Steglich esterification to introduce functional groups like acrylates for cross-linking applications in polymer networks . The compound’s hydroxyl groups enable hydrogen bonding and reactivity in esterification, making it valuable in designing liquid crystalline networks and functional materials.

Properties

IUPAC Name |

4-[2-(4-hydroxyphenoxy)ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNUWIUDGZFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCOC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289606 | |

| Record name | 1,2-bis(4-hydroxyphenoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24209-90-3 | |

| Record name | NSC62372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-bis(4-hydroxyphenoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-hydroxyphenoxy)ethane can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenol with ethylene glycol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the phenol react with the ethylene glycol to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-hydroxyphenoxy)ethane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Nitro or halogenated phenoxyethane derivatives.

Scientific Research Applications

1,2-Bis(4-hydroxyphenoxy)ethane has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-hydroxyphenoxy)ethane involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can participate in hydrogen bonding with other molecules, influencing the compound’s reactivity and interactions. Additionally, the phenoxy groups can engage in π-π interactions with aromatic systems, further modulating its activity.

Comparison with Similar Compounds

Reactivity and Stability

- Electron-Donating vs. Withdrawing Groups: The hydroxyl groups in this compound enhance polarity and reactivity in esterification, while nitro groups in its nitrophenoxy analog improve thermal stability but reduce solubility .

- Metal Coordination: Dppe and pyridyl derivatives exhibit strong coordination with transition metals (e.g., Au, Co), enabling applications in catalysis and antitumor complexes . In contrast, the hydroxyphenoxy variant lacks such coordination sites.

Environmental Impact

- Brominated compounds (e.g., BTBPE) exhibit bioaccumulation and toxicity concerns, unlike non-halogenated derivatives .

Biological Activity

1,2-Bis(4-hydroxyphenoxy)ethane (also known as bisphenol A ether or BPAE) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which consists of two hydroxyphenyl groups linked by an ethane bridge. This structure imparts specific chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl groups in the compound enable it to act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in drug design for neurodegenerative diseases and other conditions .

- Hormonal Modulation : Given its structural similarity to endocrine disruptors, it may interact with hormone receptors, potentially influencing hormonal pathways.

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial properties. A study indicated that compounds with similar phenolic structures demonstrated significant activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate oxidative stress levels could also contribute to its anticancer effects.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of Alzheimer’s disease. Its inhibitory action on AChE suggests it could enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Case Studies

- AChE Inhibition Study : In a comparative study of various phenolic compounds, this compound showed promising AChE inhibitory activity with a Ki value indicating strong binding affinity . This positions it as a potential candidate for further development as a therapeutic agent for Alzheimer's disease.

- Antimicrobial Activity Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.